REACTION_CXSMILES
|
[C:1]([C:4]1([CH2:7][CH2:8][C:9]([O:11]C)=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[H-].[Na+]>O1CCCC1.CN(C)C=O>[CH2:5]1[C:4]2([CH2:7][CH2:8][C:9](=[O:11])[CH2:2][C:1]2=[O:3])[CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
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74.5 g
|
Type
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reactant
|
Smiles
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C(C)(=O)C1(CC1)CCC(=O)OC
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
After 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
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Details
|
tetrahydrofuran is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is poured into 2 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |